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Compound of Interest

Compound Name: 4'-(tert-Butyl)propiophenone

Cat. No.: B1269827 Get Quote

An In-depth Technical Guide to p-tert-
Butylpropiophenone
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of p-tert-butylpropiophenone, a substituted aromatic ketone. The information is

curated to be a valuable resource for professionals in research and drug development,

presenting key data, experimental context, and structural information.

Core Chemical Identity and Properties
p-tert-Butylpropiophenone, systematically named 1-(4-tert-butylphenyl)propan-1-one, is an

organic compound with the chemical formula C13H18O.[1] It belongs to the class of aromatic

ketones, characterized by a propiophenone structure with a tert-butyl group substituted at the

para position of the phenyl ring.

Table 1: Chemical Identifiers and Basic Properties
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Property Value Source

CAS Number 71209-71-7 [1]

Molecular Formula C13H18O [1]

Molecular Weight 190.28 g/mol [1]

IUPAC Name
1-(4-tert-butylphenyl)propan-1-

one
[1]

Synonyms
4'-(tert-Butyl)propiophenone,

p-tert-Butylpropiophenone
[1]

Canonical SMILES
CCC(=O)C1=CC=C(C=C1)C(C

)(C)C
[1]

InChI

InChI=1S/C13H18O/c1-5-

12(14)10-6-8-11(9-7-

10)13(2,3)4/h6-9H,5H2,1-4H3

[1]

InChIKey
AQNYEAINONORRY-

UHFFFAOYSA-N
[1]

Table 2: Physical Properties
Property Value Notes

Boiling Point 162 °C

XLogP3 3.9 Computed

Hydrogen Bond Donor Count 0 Computed

Hydrogen Bond Acceptor

Count
1 Computed

Note: Some physical properties are computed and should be considered as estimates.

Synthesis and Purification
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The primary synthetic route to p-tert-butylpropiophenone is the Friedel-Crafts acylation of tert-

butylbenzene with propanoyl chloride, using a Lewis acid catalyst such as aluminum chloride

(AlCl3).

Experimental Protocol: Synthesis via Friedel-Crafts
Acylation
Objective: To synthesize 1-(4-tert-butylphenyl)propan-1-one.

Materials:

tert-Butylbenzene

Propanoyl chloride

Anhydrous aluminum chloride (AlCl3)

Dichloromethane (anhydrous)

Hydrochloric acid (concentrated)

Sodium bicarbonate solution (saturated)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser,

dropping funnel, etc.)

Procedure:

In a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and

a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane

under an inert atmosphere (e.g., nitrogen or argon).

Cool the suspension in an ice bath.
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Slowly add propanoyl chloride to the stirred suspension.

After the addition of propanoyl chloride, add tert-butylbenzene dropwise from the dropping

funnel, maintaining the temperature below 10 °C.

Once the addition is complete, allow the reaction mixture to stir at room temperature for

several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice

and concentrated hydrochloric acid to decompose the aluminum chloride complex.

Separate the organic layer using a separatory funnel.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and

brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

tert-Butylbenzene +
Propanoyl Chloride +

AlCl3

Reaction Mixture
in CH2Cl2

Friedel-Crafts
Acylation Aqueous Workup

(HCl, NaHCO3, Brine)
Crude

p-tert-butylpropiophenone
Purification

(Distillation/Chromatography)
Pure

p-tert-butylpropiophenone

Click to download full resolution via product page

Synthesis workflow for p-tert-butylpropiophenone.

Purification
The crude p-tert-butylpropiophenone can be purified by vacuum distillation or column

chromatography.

Vacuum Distillation: Given its boiling point, vacuum distillation is a suitable method for

purifying the liquid product on a larger scale.

Column Chromatography: For smaller scales or to remove closely related impurities, silica

gel column chromatography using a non-polar eluent system (e.g., a mixture of hexane and
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ethyl acetate) can be employed.

Spectroscopic Characterization
The structure of p-tert-butylpropiophenone can be confirmed using various spectroscopic

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons, the ethyl group of the propanoyl moiety, and the tert-butyl group. The

aromatic protons will likely appear as two doublets in the aromatic region due to the para-

substitution. The ethyl group will present as a quartet and a triplet. The tert-butyl group will

show a singlet corresponding to its nine equivalent protons.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the

aromatic carbons (with different chemical shifts for the substituted and unsubstituted

carbons), the carbons of the ethyl group, and the carbons of the tert-butyl group.

Infrared (IR) Spectroscopy
The IR spectrum of p-tert-butylpropiophenone will exhibit characteristic absorption bands. A

strong absorption band is expected in the region of 1670-1690 cm⁻¹ corresponding to the C=O

stretching of the aryl ketone. Other significant bands will include C-H stretching vibrations for

the aromatic and aliphatic protons.

Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the

molecular weight of the compound (190.28 g/mol ). Common fragmentation patterns for

aromatic ketones include the loss of the ethyl group and the tert-butyl group, leading to

characteristic fragment ions.
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Logical workflow for obtaining and characterizing p-tert-butylpropiophenone.

Chemical Reactivity and Stability
p-tert-Butylpropiophenone is a stable compound under normal laboratory conditions. Its

reactivity is primarily centered around the ketone functional group and the aromatic ring.

Ketone Reactions: The carbonyl group can undergo various reactions typical of ketones,

such as reduction to a secondary alcohol, reductive amination, and reactions with Grignard

reagents.

Aromatic Ring Reactions: The aromatic ring can undergo further electrophilic substitution,

although the carbonyl group is deactivating, directing incoming electrophiles to the meta

position.

Biological and Pharmacological Profile
Currently, there is limited publicly available information on the specific biological activities or

pharmacological profile of p-tert-butylpropiophenone. However, the propiophenone scaffold is
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present in various biologically active molecules. For instance, some substituted propiophenone

derivatives have been investigated for their potential as anticancer agents.

Given the presence of the tert-butyl group, a common motif in medicinal chemistry, p-tert-

butylpropiophenone could be a subject of interest for further biological screening. The tert-butyl

group can influence a molecule's lipophilicity and metabolic stability, which are important

parameters in drug design.

It is important to note that while related compounds have shown biological activity, this does not

directly imply that p-tert-butylpropiophenone will exhibit similar effects. Further research and

experimental validation are necessary to determine its pharmacological relevance.

Conclusion
This technical guide has summarized the key physical and chemical properties of p-tert-

butylpropiophenone. While comprehensive experimental data for some properties and its

biological activity are not readily available, this document provides a foundational

understanding of the compound's identity, synthesis, and characterization. For researchers and

professionals in drug development, p-tert-butylpropiophenone represents a simple aromatic

ketone that could serve as a starting point for the synthesis of more complex molecules with

potential biological applications. Further investigation into its pharmacological profile is

warranted to fully understand its potential in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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